molecular formula C12H20N4O B7494667 N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide

Katalognummer B7494667
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: DLECMMCTIAFAMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in the treatment of NSCLC patients who have developed resistance to first-generation EGFR TKIs due to the T790M mutation.

Wirkmechanismus

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide is a selective and irreversible inhibitor of EGFR with activating mutations (exon 19 deletions or L858R) and the T790M resistance mutation. N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide binds covalently to the cysteine residue in the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting EGFR phosphorylation and downstream signaling.
Biochemical and Physiological Effects
N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide has been shown to inhibit the growth and survival of NSCLC cells with the T790M mutation, while sparing normal cells. In addition, N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide has been reported to induce apoptosis and cell cycle arrest in NSCLC cells with the T790M mutation. In clinical trials, N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide has been well-tolerated, with the most common adverse events being diarrhea, rash, and nausea.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide is its high potency against NSCLC cells with the T790M mutation, which makes it a promising candidate for the treatment of NSCLC patients who have developed resistance to first-generation EGFR TKIs. However, one limitation of N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide is its irreversible binding to EGFR, which may lead to off-target effects and potential toxicity.

Zukünftige Richtungen

For the research and development of N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide include the investigation of combination therapies with other targeted agents or immunotherapies, as well as the identification of biomarkers that can predict response to N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide. In addition, the development of next-generation EGFR TKIs with improved selectivity and reduced toxicity is an important area of research.

Synthesemethoden

The synthesis of N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide involves a multi-step process starting from commercially available starting materials. The key intermediate is 4-(methoxymethyl)-3-nitrobenzoic acid, which is converted to the corresponding acid chloride and then reacted with 4-methylcyclohexylamine to give the desired product.

Wissenschaftliche Forschungsanwendungen

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In preclinical studies, N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide has shown potent activity against NSCLC cell lines harboring the T790M mutation, as well as in vivo efficacy in mouse xenograft models. In clinical trials, N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide has demonstrated high response rates and durable responses in NSCLC patients with the T790M mutation.

Eigenschaften

IUPAC Name

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9-3-5-11(6-4-9)15-12(17)10(2)16-8-13-7-14-16/h7-11H,3-6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLECMMCTIAFAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C(C)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.